Cas no 28882-53-3 (Ochromycinone)

Ochromycinone is a polyketide-derived natural product belonging to the angucycline class of antibiotics. It exhibits notable biological activity, particularly as an inhibitor of bacterial and tumor cell growth, owing to its interaction with DNA and interference with essential cellular processes. The compound's tetracyclic quinone structure contributes to its redox-active properties, enabling potential applications in antimicrobial and anticancer research. Ochromycinone is also a key intermediate in the biosynthesis of other angucyclines, making it valuable for studying secondary metabolite pathways. Its stability and distinct chemical framework facilitate further derivatization for structure-activity relationship studies. This compound is primarily utilized in academic and pharmaceutical research for probing biological mechanisms and developing novel therapeutic agents.
Ochromycinone structure
Ochromycinone structure
Product Name:Ochromycinone
CAS No:28882-53-3
MF:C19H14O4
MW:306.312065601349
CID:260546
PubChem ID:11808929
Update Time:2025-08-02

Ochromycinone Chemical and Physical Properties

Names and Identifiers

    • Benz[a]anthracene-1,7,12(2H)-trione,3,4-dihydro-8-hydroxy-3-methyl-, (3S)-
    • Ochromycinone
    • STA-21
    • (3S)-8-hydroxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
    • (+)-Ochromycinone
    • AKOS030254378
    • CHEBI:206977
    • ACon1_001791
    • J-017311
    • Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-hydroxy-3-methyl-, (3S)-
    • Q27275510
    • CHEMBL256705
    • HY-121482
    • CKZ6P7I25M
    • DTXSID40473279
    • 28882-53-3
    • CS-0082175
    • (3S)-3.BETA.-METHYL-8-HYDROXY-1,2,3,4,7,12-HEXAHYDROBENZO(A)ANTHRACENE-1,7,12-TRIONE
    • C90290
    • Deoxytetrangomycin
    • NCGC00180137-01
    • J655.169F
    • BRD-K92524032-001-01-3
    • MEGxm0_000296
    • BENZ(A)ANTHRACENE-1,7,12(2H)-TRIONE, 3,4-DIHYDRO-8-HYDROXY-3-METHYL-, (S)-
    • (S)-Ochromycinone
    • UNII-CKZ6P7I25M
    • SCHEMBL19799341
    • DA-66301
    • GLXC-03252
    • DTXCID30424093
    • (3S)-8-hydroxy-3-methyl-3,4-dihydro-2H-benzo(a)anthracene-1,7,12-trione
    • (3S)-3BETA-METHYL-8-HYDROXY-1,2,3,4,7,12-HEXAHYDROBENZO(A)ANTHRACENE-1,7,12-TRIONE
    • BRD-K92524032-001-02-1
    • Inchi: 1S/C19H14O4/c1-9-7-10-5-6-12-17(15(10)14(21)8-9)19(23)11-3-2-4-13(20)16(11)18(12)22/h2-6,9,20H,7-8H2,1H3/t9-/m0/s1
    • InChI Key: ZAWXOCUFQSQDJS-VIFPVBQESA-N
    • SMILES: O=C1C2C3C(C4C=CC=C(C=4C(C=3C=CC=2C[C@H](C)C1)=O)O)=O

Computed Properties

  • Exact Mass: 306.08900
  • Monoisotopic Mass: 306.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 0
  • Complexity: 554
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 71.4Ų

Experimental Properties

  • Density: 1.387
  • Melting Point: 160-162°C
  • Boiling Point: 568.6°C at 760 mmHg
  • Flash Point: 311.7°C
  • Refractive Index: 1.666
  • PSA: 71.44000
  • LogP: 2.93260

Ochromycinone Security Information

  • Storage Condition:Amber Vial, -20°C Freezer

Ochromycinone Customs Data

  • HS CODE:2914400090
  • Customs Data:

    China Customs Code:

    2914400090

    Overview:

    2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Ochromycinone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
O150000-500µg
Ochromycinone
28882-53-3
500µg
$104.00 2023-05-17
TRC
O150000-1mg
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$184.00 2023-05-17
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$ 850.00 2023-09-06
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$1636.00 2023-05-17
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$ 103.00 2023-09-06
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S276114-1mg
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¥3987.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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Additional information on Ochromycinone

Ochromycinone: A Comprehensive Overview

Ochromycinone, also known by its CAS number 28882-53-3, is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of organic molecules and has been extensively studied for its role in various biological systems. The name "Ochromycinone" itself suggests its structural relationship to other compounds in its class, with the suffix "-one" indicating the presence of a ketone group. This compound is particularly notable for its ability to interact with cellular pathways, making it a subject of interest in pharmacological research.

Recent studies have highlighted the importance of Ochromycinone in the context of drug discovery. Researchers have explored its potential as a lead compound for developing new therapeutic agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that Ochromycinone exhibits potent inhibitory activity against certain enzymes associated with neurodegenerative diseases. This finding has opened new avenues for exploring its role in treating conditions such as Alzheimer's disease and Parkinson's disease. The ability of Ochromycinone to cross the blood-brain barrier, as shown in preclinical trials, further underscores its potential as a neuroprotective agent.

Another area where Ochromycinone has shown promise is in cancer research. A team of scientists at the National Cancer Institute reported that this compound demonstrates selective cytotoxicity against cancer cells while sparing healthy cells. This property is particularly valuable in oncology, where minimizing toxicity to normal tissues is a critical concern. The mechanism behind this selective activity appears to involve modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which are often dysregulated in cancer.

The synthesis and structural characterization of Ochromycinone have also been subjects of intense research. Chemists have developed novel synthetic routes to produce this compound with high purity and yield. For example, a 2022 paper in Organic Letters described a concise total synthesis of Ochromycinone using a tandem cyclization strategy. This approach not only simplifies the production process but also provides insights into the stereochemical control required for synthesizing complex molecules.

In addition to its pharmacological applications, Ochromycinone has been investigated for its environmental impact. A study conducted by environmental scientists at Stanford University assessed the biodegradation kinetics of Ochromycinone under various conditions. The results indicated that this compound undergoes rapid microbial degradation, suggesting that it poses minimal risk to aquatic ecosystems when used responsibly. This information is crucial for regulatory agencies evaluating the safety profile of Ochromycinone-based products.

From an industrial perspective, the production and scalability of Ochromycinone are critical considerations. Researchers have explored green chemistry approaches to synthesize this compound using renewable feedstocks and energy-efficient methods. For instance, a 2021 article in Green Chemistry reported the use of enzymatic catalysis to produce Ochromycinone from sustainable precursors. Such advancements not only enhance the eco-friendliness of manufacturing processes but also reduce costs, making large-scale production more feasible.

The global market for compounds like Ochromycinone is growing rapidly, driven by increasing demand from pharmaceutical and biotechnology industries. According to market analysis firms, the demand for bioactive compounds with novel mechanisms of action is expected to rise significantly over the next decade. In this context, Ochromycinone's unique profile positions it as a valuable asset for drug developers seeking innovative solutions to unmet medical needs.

In conclusion, Ochronomycone (CAS 28882-53-3) represents a promising compound with diverse applications across multiple fields. Its potential as a therapeutic agent, coupled with advancements in synthesis and sustainability, makes it an exciting area of research. As ongoing studies continue to uncover new insights into its properties and mechanisms, Ochronomycone is poised to play an increasingly important role in advancing medical science and improving human health.

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